molecular formula C12H7F2N5O B3470649 N-(2,4-difluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(2,4-difluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B3470649
M. Wt: 275.21 g/mol
InChI Key: XMCMZNNOAAAIJY-UHFFFAOYSA-N
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Description

The compound “N-(2,4-difluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds have been found to be remarkably versatile in drug design due to their relatively simple structure . They have been proposed as possible surrogates of the purine ring, as the ring system of these compounds is isoelectronic with that of purines .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves various methods starting from aminotriazoles and pyrimidines . Different methods have been developed to access these heterocyclic compounds with nitrogenous rings . The synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal .


Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle is a versatile scaffold with applications beyond isosteric replacement strategies . The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold has been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .


Chemical Reactions Analysis

The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .

Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidines have found numerous applications in medicinal chemistry . They have been proposed as promising candidates for the treatment of various diseases . Therefore, the future directions for this class of compounds could involve further development and optimization of their structures to enhance their biological activities and improve their safety profiles.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2N5O/c13-7-2-3-9(8(14)6-7)16-11(20)10-17-12-15-4-1-5-19(12)18-10/h1-6H,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCMZNNOAAAIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)NC3=C(C=C(C=C3)F)F)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-difluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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N-(2,4-difluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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N-(2,4-difluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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N-(2,4-difluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 5
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N-(2,4-difluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
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N-(2,4-difluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

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